molecular formula C19H20BrNO4S B3614695 (2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate

(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate

Cat. No.: B3614695
M. Wt: 438.3 g/mol
InChI Key: CEAVEIPQEQDOJP-UHFFFAOYSA-N
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Description

(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate is a synthetic organic compound that features a bromophenyl group, a piperidine ring, and a sulfonylbenzoate moiety

Properties

IUPAC Name

(2-bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO4S/c1-14-9-10-15(19(22)25-17-8-4-3-7-16(17)20)13-18(14)26(23,24)21-11-5-2-6-12-21/h3-4,7-10,13H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAVEIPQEQDOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2Br)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenol, is reacted with a suitable sulfonyl chloride under basic conditions to form the bromophenyl sulfonate intermediate.

    Piperidine Introduction: The bromophenyl sulfonate intermediate is then reacted with 4-methylpiperidine in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, such as converting the sulfonyl group to a sulfone or sulfoxide.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfone or sulfoxide derivatives.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

Scientific Research Applications

(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving sulfonyl-containing compounds.

Mechanism of Action

The mechanism of action of (2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate
  • (2-Chlorophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate
  • (2-Bromophenyl) 4-methyl-3-piperazin-1-ylsulfonylbenzoate

Uniqueness

(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the piperidine ring enhances its pharmacokinetic properties.

This detailed article provides a comprehensive overview of (2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate
Reactant of Route 2
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(2-Bromophenyl) 4-methyl-3-piperidin-1-ylsulfonylbenzoate

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